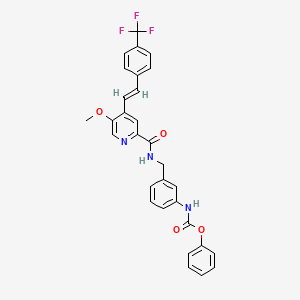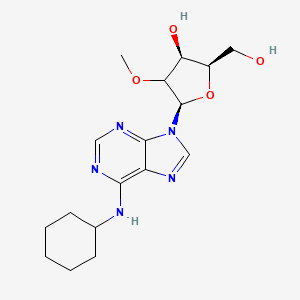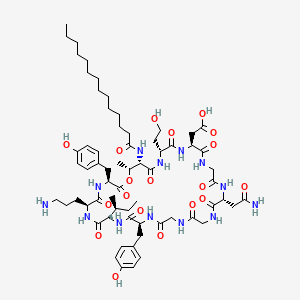
Pim-1 kinase inhibitor 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pim-1 kinase inhibitor 9 is a compound designed to inhibit the activity of Pim-1 kinase, a serine/threonine kinase involved in various cellular processes such as cell growth, proliferation, and survival. Pim-1 kinase is implicated in several types of cancers, including leukemia and prostate cancer . The inhibition of Pim-1 kinase is a promising therapeutic strategy for treating these malignancies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitor 9 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the Core Structure:
Functional Group Modifications: Various functional groups are introduced or modified to enhance the inhibitory activity and selectivity of the compound. This may involve reactions such as nitration, reduction, and alkylation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Use of Catalysts and Reagents: Catalysts and reagents are selected to enhance reaction efficiency and selectivity.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
Pim-1 kinase inhibitor 9 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce or replace functional groups
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and selectivity .
Wissenschaftliche Forschungsanwendungen
Pim-1 kinase inhibitor 9 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of Pim-1 kinase in cancer cell proliferation and survival. .
Cell Signaling Studies: The compound is used to investigate the signaling pathways regulated by Pim-1 kinase, including those involved in cell cycle regulation and apoptosis
Drug Development: This compound serves as a lead compound for developing new anticancer drugs with improved efficacy and selectivity
Inflammatory Diseases: Research has shown that Pim-1 kinase plays a role in inflammatory signaling pathways, making its inhibitors potential candidates for treating inflammatory diseases.
Wirkmechanismus
Pim-1 kinase inhibitor 9 exerts its effects by binding to the ATP-binding site of Pim-1 kinase, thereby preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes, including:
Cell Cycle Progression: Inhibition of Pim-1 kinase leads to cell cycle arrest at the G1-S and G2-M phases.
Apoptosis: The compound promotes apoptosis by preventing the phosphorylation of pro-apoptotic proteins such as BAD.
Signal Transduction: It interferes with signaling pathways involving proteins like PRAS40 and 4E-BP1, which are crucial for cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Pim-1 kinase inhibitor 9 is compared with other similar compounds to highlight its uniqueness:
AZD1208: A pan-Pim kinase inhibitor with similar inhibitory activity but different selectivity profiles.
SGI-1776: Another Pim kinase inhibitor with distinct molecular interactions and efficacy.
DHPCC-9: A selective Pim-1 kinase inhibitor with unique binding properties and biological effects.
These comparisons help in understanding the advantages and limitations of this compound in terms of potency, selectivity, and therapeutic potential.
Eigenschaften
Molekularformel |
C36H24F2N4S2 |
|---|---|
Molekulargewicht |
614.7 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-3-[3-[4-(4-fluorophenyl)-2-phenylimino-1,3-thiazol-3-yl]phenyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C36H24F2N4S2/c37-27-18-14-25(15-19-27)33-23-43-35(39-29-8-3-1-4-9-29)41(33)31-12-7-13-32(22-31)42-34(26-16-20-28(38)21-17-26)24-44-36(42)40-30-10-5-2-6-11-30/h1-24H |
InChI-Schlüssel |
RYJKFWATYGECNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)C4=CC(=CC=C4)N5C(=CSC5=NC6=CC=CC=C6)C7=CC=C(C=C7)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)

![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)



![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)

![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)


![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)

